[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid is a complex organic compound characterized by multiple functional groups, including a furan ring, a bromine atom, a carboxylic acid group, and an amino group linked to an acetic acid moiety through a carbonyl group. Its molecular formula is CHBrNO with a molecular weight of approximately 248.03 g/mol . The presence of the furan ring imparts unique chemical properties, making it potentially interesting for various applications in medicinal chemistry and material science.
These reactions make [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid a versatile intermediate in organic synthesis.
The synthesis of [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid typically involves:
Detailed synthetic routes may vary based on available reagents and desired purity levels.
[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid has potential applications in:
Interaction studies involving [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid primarily focus on its binding affinity to biological targets such as estrogen receptors. Preliminary findings suggest that it may exert estrogenic effects, but comprehensive studies are necessary to fully understand its interaction profile and mechanism of action .
Several compounds share structural similarities with [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid. These include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Bromo-furan-2-carboxylic acid | Contains a carboxylic acid group | Lacks amino functionality |
5-Chloro-furan-2-carbonyl-amino-acetic acid | Chlorine instead of bromine | May exhibit different biological activity |
3-Amino-5-bromo-furan-2-carboxylic acid | Amino group at a different position | Potentially altered reactivity |
These compounds illustrate variations in halogen substitution and functional groups that can influence their chemical behavior and biological activity.